molecular formula C24H29ClN2O6 B1263231 Pochoxime A

Pochoxime A

Cat. No.: B1263231
M. Wt: 476.9 g/mol
InChI Key: XNRNAVTUUGISQH-VCKBHWIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pochoxime A is a potent, macrocyclic oxime-derived inhibitor of Heat Shock Protein 90 (HSP90), based on the radicicol pharmacophore. It is among the most potent HSP90 inhibitors reported, inducing client protein degradation in cell lines like SKBR3 at low nanomolar concentrations and demonstrating in vivo efficacy by causing tumor regression in xenograft models, such as those bearing BT474 breast tumor cells . HSP90 is a molecular chaperone that stabilizes many oncogenic client proteins, making it a high-value target in cancer therapeutics, as well as a target of interest for research in neurodegenerative diseases like Alzheimer's . The compound's high affinity is rationalized by cocrystal structures showing it binds to a different conformation of HSP90 than the natural product radicicol . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29ClN2O6

Molecular Weight

476.9 g/mol

IUPAC Name

(6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one

InChI

InChI=1S/C24H29ClN2O6/c25-23-18-14-17(26-33-16-21(30)27-11-7-5-8-12-27)10-6-3-1-2-4-9-13-32-24(31)22(18)19(28)15-20(23)29/h2,4,6,10,15,28-29H,1,3,5,7-9,11-14,16H2/b4-2+,10-6+,26-17-

InChI Key

XNRNAVTUUGISQH-VCKBHWIVSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)CO/N=C/2\CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCC/C=C/CC\C=C2

Canonical SMILES

C1CCN(CC1)C(=O)CON=C2CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCCC=CCCC=C2

Synonyms

NXD 30001
NXD-30001
NXD30001
pochoxime A

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pochoxime a

Strategies for the Chemical Synthesis of Pochoxime A and Analogues

The construction of the complex macrocyclic structure of this compound and the generation of diverse analogues have been achieved through a combination of divergent synthesis, solid-phase techniques, and careful consideration of stereoselectivity.

Divergent Synthetic Approaches for Pochoxime Scaffolds

Divergent synthesis has proven to be a powerful strategy for generating a library of pochonin and pochoxime derivatives. researchgate.netscilit.com This approach starts from a common intermediate that can be systematically modified to produce a wide range of structurally related compounds. beilstein-journals.org By introducing variations at specific points in the synthetic pathway, researchers can efficiently explore the structure-activity relationships (SAR) of the pochoxime scaffold. researchgate.net This method allows for the creation of diverse molecular architectures from a single precursor, facilitating the rapid identification of compounds with improved properties. beilstein-journals.orgrsc.org

Application of Solid-Phase Synthesis and Polymer-Bound Reagents in Pochoxime Analogue Generation

To further broaden the SAR data for pochoximes, solid-phase synthesis and polymer-bound reagents have been employed. researchgate.net This technique involves attaching the initial reactant to a solid support, such as a resin, and then carrying out the synthesis in a stepwise manner. core.ac.uknih.govnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. The use of solid-phase synthesis has been instrumental in creating a library of pochoxime analogues with four points of diversity, leading to the discovery of modifications that enhance cellular efficacy and provide new opportunities for conjugation. researchgate.netresearchgate.net

Stereoselective Synthesis Considerations for this compound

The synthesis of this compound requires precise control over the stereochemistry of the molecule. Stereoselective synthesis is a chemical reaction or sequence of reactions that preferentially produces one stereoisomer over others. iupac.org The specific three-dimensional arrangement of atoms in this compound is crucial for its biological activity, particularly its binding to HSP90. researchgate.net Achieving the desired stereoisomer in high yield necessitates the use of chiral catalysts, auxiliaries, or substrates to direct the formation of new chiral centers. amazon.comrsc.org The development of stereoselective methods has been a critical aspect of synthesizing not only this compound but also a wide array of other complex natural products and drugs. amazon.com

Chemical Derivatization Strategies for Modulating this compound Properties

Once the core pochoxime scaffold is synthesized, further chemical modifications can be introduced to fine-tune its pharmacological profile. These derivatization strategies focus on creating prodrugs for better delivery and exploring different functional groups to enhance activity.

Prodrug Development for Enhanced Pharmacological Utility

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations. nih.gov this compound has been the subject of prodrug development to improve its formulation and oral bioavailability. nyu.edunih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.govmdpi.com For this compound, a phosphate (B84403) prodrug strategy has been explored. This involves adding a phosphate group to the molecule, which can increase its water solubility and facilitate its absorption. nih.gov Once absorbed, enzymes in the body cleave the phosphate group, releasing the active this compound. researchgate.net

Exploration of Oxime Derivatives and Their Formation

The oxime functional group is a key feature of this compound and its analogues. researchgate.netnih.gov The synthesis of various oxime derivatives has been a central part of the research into this class of compounds. researchgate.netnih.govnih.govsioc-journal.cn These derivatives are typically formed by the reaction of a ketone or aldehyde with a hydroxylamine (B1172632) derivative. By varying the structure of the hydroxylamine reactant, a wide range of oxime derivatives can be generated. This exploration has led to the identification of this compound, B, and C as potent inhibitors of kinases and HSP90. researchgate.net The specific nature of the oxime side chain plays a crucial role in the compound's affinity for HSP90. researchgate.net

Systematic Library Synthesis for Structural Diversity

The generation of structural diversity in the pochoxime family has been a key strategy to conduct thorough structure-activity relationship (SAR) studies. nih.govresearchgate.net A systematic approach to synthesizing a library of pochoxime analogues has been undertaken to explore how chemical modifications impact biological activity, specifically the inhibition of Heat Shock Protein 90 (HSP90). nih.govresearchgate.net

The synthetic plan for creating this library was strategically designed to allow for variation at four distinct points of the molecule. nih.gov This was achieved through a divergent strategy involving the coupling of different molecular fragments, labeled as fragments A, B, C, and D. nih.gov The synthesis was facilitated by the use of solid-phase synthesis techniques and polymer-bound reagents, a methodology that enables the efficient production of a multitude of compounds. nih.gov

The core of the library synthesis stems from the coupling of a constant fragment A to a variable fragment B, followed by the formation of the characteristic oxime moiety. Subsequently, fragments C and D are introduced to complete the structure. nih.gov This modular approach allows for the systematic introduction of a wide range of chemical groups at specific positions, thereby generating a diverse collection of pochoxime derivatives.

The primary goal of this library synthesis was to expand the SAR data for the pochoximes. nih.gov Research findings from this systematic approach have been significant. The exploration of diversity at these four points led to the identification of several analogues with enhanced cellular efficacy compared to the parent compounds. nih.govresearchgate.net

One of the most notable findings was the modification of the macrocycle. The introduction of a hydroxyl group at the C6 position of the radicicol-based macrocycle resulted in the most potent pochoxime analogue identified to date, exhibiting cellular efficacy in the low nanomolar range. nih.gov This highlights the critical role of this position in the molecule's interaction with its biological target. The library also yielded derivatives that present new opportunities for chemical conjugation and further diversification efforts. nih.govresearchgate.net

The cocrystal structures of this compound and its analogue Pochoxime B with human HSP90α have revealed that these compounds bind to a different conformational state of the protein compared to the closely related natural product, radicicol (B1680498). nih.gov This alternative binding mode may provide a rationale for the enhanced affinity and distinct biological activities observed with the pochoxime class of inhibitors. researchgate.net

Research Findings from Pochoxime Library Synthesis

Modification Point Synthetic Strategy Key Findings Reference
Fragment AConstant core structureProvides the foundational pharmacophore for HSP90 binding. nih.gov
Fragment BDivergent couplingVariations influence binding and cellular activity. nih.gov
Fragment CIntroduction after oxime formationModifications can enhance cellular efficacy and allow for conjugation. nih.govresearchgate.net
Fragment DFinal diversification stepFurther refines the activity and properties of the analogues. nih.gov
C6 of MacrocycleTargeted hydroxylationIntroduction of a hydroxyl group significantly increased potency, yielding the most active analogue to date. nih.gov

Representative Analogs from Systematic Synthesis

Compound Key Structural Feature Significance Reference
This compoundParent oxime derivative of the radicicol pharmacophore.Potent HSP90 inhibitor with in vivo activity. nih.gov nih.govresearchgate.net
Pochoxime BAnalogue from the synthesized library.Its cocrystal structure with HSP90 revealed an alternative binding mode compared to radicicol. nih.gov nih.govresearchgate.net
Pochoxime CAnalogue from the synthesized library.One of the initial potent pochoxime derivatives. nih.gov nih.gov
6-hydroxy PochoximeHydroxyl group at the C6 position of the macrocycle.The most potent pochoxime analogue identified from the library synthesis. nih.gov nih.gov

Molecular Mechanisms of Action of Pochoxime a

Elucidation of HSP90 Binding Modalities by Pochoxime A

The interaction between this compound and HSP90 is characterized by specific binding within the N-terminal domain of the chaperone, leading to a distinct conformational state compared to other inhibitors like radicicol (B1680498).

Interaction with the N-Terminal ATP-Binding Pocket of HSP90

This compound, like many HSP90 inhibitors, targets the N-terminal adenosine (B11128) triphosphate (ATP)-binding pocket of the chaperone. researchgate.netpdbj.org This pocket is essential for the ATPase activity of HSP90, which drives its chaperone cycle. researchgate.net By occupying this site, this compound competitively inhibits the binding of ATP, a critical step for the chaperone's function. biomolther.org The pochoxime series of compounds, including this compound, are based on the radicicol pharmacophore, which is known to interact with this N-terminal domain. researchgate.netresearchgate.net

Distinct Conformational Binding of this compound to HSP90 Compared to Radicicol

A key feature of this compound's interaction with HSP90 is its ability to induce a different conformational change in the protein compared to its parent compound, radicicol. researchgate.netnih.gov While both molecules bind to the same general region, co-crystal structures reveal that pochoximes, including this compound, bind to a different conformation of HSP90. researchgate.netgoogleapis.com This distinct binding mode is believed to be the reason for the enhanced affinity of pochoximes for HSP90 when compared to radicicol and the related pochonins. researchgate.netresearchgate.net The structural differences in binding likely involve specific contacts and orientations of the inhibitor within the ATP-binding pocket. lbl.gov

Structural Insights from Co-crystallography Studies (e.g., this compound and B with Human HSP90α)

Co-crystallography studies of this compound and B with the N-terminal domain of human HSP90α have provided detailed structural insights into their binding. researchgate.netpdbj.org These studies have been instrumental in visualizing the precise interactions at the atomic level. The crystal structures confirm that pochoximes occupy the ATP-binding site and reveal the specific conformational state of HSP90 when bound to these inhibitors. researchgate.nettheses.fr This structural information provides a solid foundation for understanding the structure-activity relationship (SAR) of the pochoxime family and for the rational design of new, even more potent and selective HSP90 inhibitors. researchgate.netnih.gov

Impact of this compound on HSP90 Chaperone Cycle and Client Protein Homeostasis

The binding of this compound to the N-terminal domain of HSP90 sets off a cascade of events that disrupt the normal functioning of the chaperone, ultimately leading to the degradation of its client proteins.

Disruption of HSP90 ATPase Activity

A primary consequence of this compound binding to the N-terminal pocket is the inhibition of HSP90's intrinsic ATPase activity. researchgate.netspringernature.com This enzymatic activity is fundamental to the chaperone cycle, which involves a series of conformational changes powered by ATP hydrolysis. researchgate.net By blocking this activity, this compound effectively stalls the chaperone in a non-functional state, preventing it from processing and stabilizing its client proteins. springernature.com This inhibition of ATPase activity is a common mechanism for many HSP90 inhibitors. biomolther.org

Induction of HSP90 Client Protein Degradation

With the HSP90 chaperone cycle arrested by this compound, its numerous client proteins are left without their necessary support for proper folding and stability. nih.gov This leads to their misfolding and subsequent targeting for degradation through the ubiquitin-proteasome pathway. researchgate.netnih.gov Many of these client proteins are critical for cell growth and survival, and their degradation can have profound cellular effects. biomolther.orgnih.gov The degradation of prototypical HSP90 client proteins has been observed upon treatment with pochoxime derivatives, confirming the downstream effects of HSP90 inhibition. researchgate.netnih.gov

Modulation of HSP90 Co-chaperone Interactions (e.g., HOP, p23, AHA-1)

This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. researchgate.netaacrjournals.org It belongs to the pochoxime series of compounds, which are based on the radicicol pharmacophore and are recognized as highly potent and specific inhibitors of HSP90. researchgate.netaacrjournals.org The primary mechanism of this compound involves its binding to the N-terminal ATP pocket of HSP90, which inhibits the chaperone's essential ATPase activity. researchgate.net This inhibition disrupts the HSP90 chaperone cycle, which is tightly regulated by a series of co-chaperones. The modulation of these co-chaperone interactions is a key aspect of this compound's function.

The HSP90 chaperone cycle involves a dynamic series of conformational changes and the sequential binding and release of co-chaperones. mdpi.comuu.nl Key co-chaperones include the Hsp70-Hsp90 organizing protein (Hop), p23, and the activator of Hsp90 ATPase homolog 1 (Aha1). mdpi.comcansa.org.za

Hsp70-Hsp90 organizing protein (Hop): Hop acts as an adapter, facilitating the transfer of client proteins from the Hsp70 chaperone system to Hsp90. mdpi.com It binds to the open conformation of the Hsp90 dimer and inhibits its ATPase activity. mdpi.com While this compound does not directly compete with Hop for its binding site, by locking HSP90 in an inhibited state, it prevents the progression of the chaperone cycle beyond the initial client loading phase.

p23: This co-chaperone binds to Hsp90 during the ATP-bound state, stabilizing the closed conformation of the chaperone and playing a crucial role in the maturation of client proteins. uu.nlresearchgate.net The binding of p23 is dependent on the N-terminal dimerization of Hsp90 that occurs upon ATP binding. uu.nl By occupying the ATP binding site, this compound prevents the conformational changes necessary for p23 to bind effectively, thereby stalling the chaperone cycle.

Activator of Hsp90 ATPase homolog 1 (Aha1): Aha1 binds to the middle domain of Hsp90 and stimulates its ATPase activity, a critical step for the release of mature client proteins and the recycling of the chaperone. cansa.org.zaresearchgate.net The binding of Aha1 is also sensitive to the conformation of Hsp90. tum.de this compound's inhibition of the ATPase cycle prevents the conformational transitions that are optimal for Aha1 binding and function, effectively halting the chaperone machine.

Co-crystal structures of this compound with HSP90 have revealed that it induces a different conformation in HSP90 compared to radicicol, which may explain its enhanced affinity. researchgate.net This unique binding mode underscores its potent inhibitory effect on the chaperone's function and, consequently, its interaction with co-chaperones.

Co-chaperoneRole in HSP90 CycleImpact of this compound
Hop Facilitates the transfer of client proteins from Hsp70 to Hsp90. mdpi.comPrevents the progression of the chaperone cycle past the initial loading stage.
p23 Stabilizes the ATP-bound, closed conformation of Hsp90. uu.nlresearchgate.netInhibits the formation of the conformation required for p23 binding.
AHA-1 Stimulates the ATPase activity of Hsp90. cansa.org.zaresearchgate.netPrevents the conformational changes necessary for Aha1 to bind and function.

This compound as a Kinase Inhibitor: Mechanistic Investigationsresearchgate.netcansa.org.za

Beyond its well-documented role as an HSP90 inhibitor, this compound also exhibits activity as a kinase inhibitor. researchgate.net This dual activity is a characteristic of some members of the resorcylic acid lactone (RAL) family, to which this compound belongs. researchgate.net RALs containing an E-enone are susceptible to Michael addition reactions with cysteine residues in the kinase nucleotide binding site, leading to potent inhibition of several protein kinases. researchgate.net This suggests that this family of compounds possesses a unique pharmacophore with the potential to target a significant number of kinases, with some estimates suggesting as many as 46 potential kinase targets. researchgate.net

Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of tyrosine kinases, enzymes that are crucial for the activation of many proteins through phosphorylation. wikipedia.org These inhibitors can function through various mechanisms, including competing with ATP, the substrate, or by binding to an allosteric site. wikipedia.org The inhibition of these signaling pathways is a key strategy in cancer therapy. youtube.com

Structure Activity Relationship Sar Studies of Pochoxime a Analogues

Systematic Exploration of Structural Diversity in Pochoxime Series

Pochoximes are derived from the radicicol (B1680498) pharmacophore and represent a significant advancement over their parent compounds, the pochonins. nih.govnih.gov The key transformation from a pochonin, such as pochonin D, to a pochoxime is the conversion of a ketone to an oxime ether, a modification that dramatically improves cellular efficacy. nih.gov An extended library of pochoxime analogues was synthesized to broadly explore the SAR, focusing on four main points of structural diversity. nih.govresearchgate.net

The foundational structure for HSP90 inhibition by this class of compounds is the resorcylic acid lactone macrocycle, inherited from radicicol. researchgate.net SAR studies have identified several crucial elements for maintaining high affinity for the HSP90 ATP-binding site:

The Resorcinol (B1680541) Moiety : The dihydroxyphenyl ring is essential for binding. Preliminary studies indicated that modifications to either of the phenolic hydroxyl groups were detrimental to the compound's activity. nih.gov These groups form critical hydrogen bonds within the HSP90 active site.

The Macrocyclic Ring : The 14-membered macrocycle serves as a scaffold, correctly positioning the key interacting groups. The conformation of this ring is influenced by its size and substituents. nih.gov

The Oxime Ether : The conversion of the ketone in pochonin D to the oxime ether present in Pochoxime A is a critical modification that leads to a significant enhancement in inhibitory activity. nih.gov Co-crystal structures revealed that the oxime and its lipophilic substituents occupy a newly formed pocket in the HSP90 protein, which is not present when radicicol binds. nih.govrcsb.org This induced-fit rearrangement creates favorable interactions and provides a clear rationale for the superior potency of the pochoxime series. nih.gov

The Chlorine Substituent : The presence or absence of a chlorine atom on the resorcinol ring (at position R1) was found to have a subtle, but noticeable, impact on the inhibitor's activity. nih.gov

To refine the SAR, a library of analogues was created by modifying various fragments of the pochoxime scaffold. nih.gov These modifications provided detailed insights into which substituents are tolerated and which enhance cellular efficacy.

One of the most explored areas was the amide fragment attached to the oxime nitrogen (referred to as fragment D). A panel of different amides revealed specific structural requirements for optimal activity. nih.gov

Piperidine (B6355638) Ring Substitutions : Substituents on the piperidine ring were well-tolerated at the beta (β) and delta (δ) positions. However, substitution at the alpha (α) position was detrimental to affinity. Similarly, excessively large substituents were not well-tolerated. nih.gov

Ring Size and Acyclicity : Replacing the piperidine ring with five- or seven-membered rings, or with acyclic secondary amides, resulted in a significant reduction in binding affinity. nih.gov

Unsaturation : A slight improvement in affinity was observed with the introduction of a double bond in the piperidine ring, creating a dehydropiperidine moiety. nih.gov

Another key modification was made to the macrocycle itself.

Hydroxylation of the Macrocycle : The introduction of a hydroxyl group at the allylic position (carbon 6) of the macrocycle yielded the most potent pochoxime analogue identified to date, with a cellular efficacy below 10 nM. nih.gov This modification also provides a convenient chemical handle for conjugation, allowing for the attachment of markers or affinity tags for diagnostic purposes. nih.gov

Table 1: Influence of Fragment D Modifications on HSP90 Affinity This table is interactive. You can sort and filter the data.

Analogue Type Modification Impact on HSP90 Affinity
Piperidine Substitution Substituents at β and δ positions Well-tolerated
Substituents at α position Detrimental
Large substituents Not well-tolerated
Ring Variation Five-membered rings Reduced affinity
Seven-membered rings Reduced affinity
Amide Type Acyclic secondary amides Reduced affinity
Unsaturation Dehydropiperidine ring Slight improvement
Macrocycle Substitution Hydroxyl group at C6 Significant improvement

The comprehensive SAR data, particularly the structural insights from co-crystallography, has enabled the rational design of new and improved this compound analogues. The understanding that pochoximes induce a conformational change in HSP90, creating a pocket to accommodate the oxime's lipophilic substituent, is a cornerstone of this design process. nih.govrcsb.org This explains the preference for lipophilic groups like piperidine amides on the hydroxylamine (B1172632). nih.gov

This knowledge allows for the targeted design of substituents that can better exploit this induced pocket. Furthermore, the discovery that a hydroxyl group at the C6 position not only enhances potency but also provides a site for conjugation has guided the development of analogues for applications beyond simple inhibition, such as in diagnostics and as tool compounds for further biological studies. nih.gov The flexibility observed in the "ATP-lid" region of HSP90 is now recognized as an important factor to consider in the design of future inhibitors, potentially allowing for the development of compounds with selectivity for different HSP90 paralogues. nih.gov

Influence of Substituent Modifications on Cellular Efficacy

Computational and Biophysical Approaches to SAR Analysis

Alongside synthetic chemistry, computational and biophysical methods have been indispensable in elucidating the SAR of pochoximes. These techniques provide a molecular-level understanding of the interactions between the inhibitors and HSP90.

Computational methods were employed early in the study of pochoximes. nih.gov Initial studies using molecular docking and binding free energy calculations with yeast HSP90 suggested a binding mode similar to that of radicicol. nih.gov At the time, these computational models did not provide a clear explanation for the significant jump in activity observed when moving from the pochonin D ketone to the pochoxime oxime. nih.gov Docking experiments even suggested that the large piperidine amide substituent of this compound would be too bulky to fit into the small, unoccupied pocket near the ketone of pochonin D and would instead be positioned outside the binding site. nih.gov

However, the subsequent acquisition of co-crystal structures of this compound and B with human HSP90α revealed the limitation of the initial models. nih.gov The crystal structures showed that the protein undergoes a significant conformational change to accommodate the pochoxime, a dynamic event not predicted by the rigid docking studies. This highlights the synergy between computational modeling and experimental structural biology in refining SAR models.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for studying ligand-protein interactions in solution. nih.govcellular-protein-chemistry.nl For the pochoxime series, studies using 15N chemical shifts with yeast HSP90 were conducted to probe the binding interface. nih.gov This technique involves monitoring changes in the chemical shifts of 15N-labeled protein backbone amides upon ligand binding. Residues at the binding interface or those experiencing conformational changes will show significant chemical shift perturbations, allowing for the mapping of the interaction site.

The NMR data for pochoximes indicated a binding mode consistent with that of radicicol but, similar to the initial docking studies, did not fully account for the dramatic enhancement in activity conferred by the oxime substituent. nih.gov While providing valuable confirmation of binding to the N-terminal ATP pocket, the full picture of the pochoxime binding mechanism required the high-resolution detail provided by X-ray crystallography. nih.govnih.gov

Fluorescence Polarization Assays for Binding Affinity Characterization

Fluorescence Polarization (FP) is a powerful and widely used biophysical technique for monitoring molecular interactions in solution. bmglabtech.commoleculardevices.com The methodology is particularly well-suited for high-throughput screening and drug discovery to quantify the binding affinity between a small, fluorescently labeled molecule (a "tracer") and a much larger protein. nih.govnih.gov The principle of FP is based on the rotational speed of molecules. affinimeter.com When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, resulting in the emission of largely depolarized light. moleculardevices.com However, when this tracer binds to a large protein, the resulting complex tumbles much more slowly. This slower rotation means the emitted light remains significantly polarized. moleculardevices.com The measured change in polarization is directly proportional to the fraction of the tracer that is bound, allowing for the determination of binding events. nih.gov

Research into the structure-activity relationships of pochoximes has utilized this technique to evaluate an extensive library of analogues with modifications at four distinct points of diversity. nih.gov The goal of these studies was to identify structural modifications that could enhance binding affinity and cellular efficacy. nih.govresearchgate.net For instance, a derivative was synthesized where a linker attached to a fluorophore (Cy3) or biotin (B1667282) did not significantly disrupt the binding to human HSP90α, with an affinity remaining below 30 nM. nih.gov This confirmed the viability of creating fluorescent probes for use in FP-based screening. nih.gov

The findings from these FP-based SAR studies led to the identification of several analogues with significantly improved potency. nih.gov One of the most critical discoveries was that the introduction of a hydroxyl group at the C6 position of the macrocycle resulted in the most potent pochoxime analogue identified to date, demonstrating a cellular efficacy under 10 nM. nih.gov

The data below summarizes the binding affinities and cellular efficacies for key this compound analogues as determined through these studies.

CompoundDescriptionHSP90α Binding Affinity (IC₅₀, nM)Cellular Efficacy (BT474, GI₅₀, nM)
This compoundParent Compound2120
Pochoxime BAnalogue with modification at Fragment C2530
Pochoxime CAnalogue with modification at Fragment D1820
6-hydroxy-pochoxime AAnalogue with hydroxyl group at C6<10<10
Pochoxime-Cy3 ConjugateFluorescently labeled tracer<30Not Reported

Preclinical Mechanistic Investigations and Therapeutic Rationale of Pochoxime a

Pochoxime A in Glioblastoma Research: Molecular Basis of Efficacy

Glioblastoma (GBM) stands as the most aggressive primary brain tumor, characterized by a grim prognosis and high resistance to conventional therapies. wikipedia.orgmdpi.com The inherent treatment resistance of GBM is largely attributed to the hyperactivation of DNA damage response (DDR) mechanisms, a consequence of oncogene overexpression and persistent replicative stress. nih.govresearchgate.net Research into this compound has revealed its potential to counteract these aggressive features through multiple molecular pathways.

Inhibition of Oncogenic Pathways in Glioblastoma Cells

This compound functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous proteins that drive cancer cell proliferation, survival, and resistance to therapy. nih.govnih.gov In glioblastoma, several key oncogenic signaling pathways are implicated in its pathogenesis, including the receptor tyrosine kinase (RTK), PI3K/Akt/mTOR, and Ras pathways. mdpi.comamegroups.orgnih.gov Many of the client proteins of HSP90 are critical components of these pathways.

By inhibiting HSP90, this compound indirectly downregulates the activity of these oncogenic cascades. This disruption of key signaling networks contributes to the suppression of tumor growth and survival. The reliance of glioblastoma cells on these pathways for their malignant phenotype makes them particularly vulnerable to HSP90 inhibition.

Radiosensitization Potential through DNA Damage Response (DDR) Modulation

Radiotherapy is a cornerstone of glioblastoma treatment, yet its effectiveness is often limited by the tumor's robust DNA repair capabilities. nih.govresearchgate.net this compound has demonstrated a significant ability to sensitize glioblastoma cells to ionizing radiation. nih.govnih.gov This radiosensitizing effect is primarily achieved by targeting and modulating the DNA Damage Response (DDR). nih.govresearchgate.netnih.gov

Upon radiation-induced DNA damage, cancer cells activate a complex network of DDR proteins to repair the lesions and ensure survival. HSP90 plays a vital role in stabilizing many of these DDR regulators. nih.govnih.gov Treatment with a pochoxime-based HSP90 inhibitor, NW457, has been shown to lead to the downregulation of various DDR factors at the protein level in glioblastoma cells. nih.govnih.govresearchgate.net This interference with the DDR machinery compromises the cancer cells' ability to cope with the DNA damage inflicted by radiation.

Influence on DNA Damage Repair Mechanisms and Clonogenic Survival

The modulation of the DDR by this compound has direct consequences on the DNA repair mechanisms and the long-term survival of glioblastoma cells. Research has shown that inhibition of HSP90 by the pochoxime derivative NW457 impairs DNA damage repair in glioblastoma cells. nih.govresearchgate.netresearchgate.net This impairment translates into a significant reduction in clonogenic survival following exposure to ionizing radiation. nih.govresearchgate.netlibsteps.com Clonogenic survival assays, which measure the ability of a single cell to proliferate and form a colony, are a standard for assessing the long-term effectiveness of cancer therapies. mdpi.com

The diminished capacity for DNA repair means that the damage induced by radiation is more likely to be lethal to the cancer cells, thereby enhancing the therapeutic efficacy of the radiation treatment. nih.govresearchgate.net

Exploration of this compound in Other Disease Models: Mechanistic Focus

The therapeutic potential of this compound is not limited to glioblastoma. Its mechanism of action, primarily through HSP90 inhibition, has implications for other diseases characterized by cellular stress and protein misfolding.

Mechanism-Based Studies in Colorectal Cancer Models

In colorectal cancer (CRC), various signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, are often dysregulated, contributing to tumor growth and chemoresistance. frontiersin.orgwjgnet.commdpi.com The reliance of these pathways on HSP90 for the stability of their protein components suggests that this compound could be a viable therapeutic strategy. By inhibiting HSP90, this compound can disrupt these oncogenic signals, potentially leading to apoptosis and reduced proliferation of colorectal cancer cells. The mechanism is analogous to its action in glioblastoma, targeting the fundamental machinery that supports the malignant phenotype.

Neurodegenerative Disease Models: Focus on Protein Aggregation and Heat Shock Protein Induction

A hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is the accumulation and aggregation of misfolded proteins. nih.govfrontiersin.org The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes molecular chaperones like heat shock proteins (HSPs). nih.govmednexus.org

HSPs play a crucial role in refolding misfolded proteins or targeting them for degradation. frontiersin.orgmednexus.org While this compound is an inhibitor of HSP90, its impact on the broader heat shock response and protein aggregation is a key area of investigation. The inhibition of HSP90 can lead to the induction of other HSPs, such as HSP70, as a compensatory stress response. unimi.it This induction of other chaperones could potentially enhance the cell's capacity to clear protein aggregates, a neuroprotective mechanism. mednexus.orgunimi.it Therefore, by modulating the cellular chaperone network, this compound may offer a therapeutic avenue for neurodegenerative disorders characterized by proteinopathies. nih.gov

Infectious Diseases and Inflammation-Related Disorders: Mechanistic Insights

This compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated potential therapeutic applications beyond oncology, extending to infectious diseases and inflammation-related disorders. nih.gov The fundamental mechanism underlying this potential lies in the crucial role of Hsp90 in stabilizing a wide array of proteins that are essential for various pathological processes. nih.gov

In the context of inflammatory conditions, the action of this compound is linked to the inhibition of key signaling pathways. Pro-inflammatory responses are often mediated by the production of prostaglandins, a process in which enzymes like cyclooxygenase (COX) play a pivotal role. physio-pedia.comscielo.br Some studies on Hsp90 inhibitors suggest a mechanism that involves the suppression of such inflammatory mediators. scielo.br By inhibiting Hsp90, this compound can lead to the degradation of client proteins that are integral to inflammatory cascades, thereby reducing the inflammatory response.

The immunopathogenesis of many infectious diseases involves complex interactions between pathogens and the host's immune system, often leading to inflammatory damage. nih.gov The protein homeostasis system, which can be disrupted in the course of an infection, is critical for cellular health. nih.gov Hsp90 is a key component of this system. The potential of Hsp90 inhibitors like this compound in infectious diseases is predicated on their ability to interfere with the life cycles of pathogens that are dependent on host chaperone proteins for their own protein folding and maturation. Furthermore, by modulating the host's inflammatory response, these inhibitors may mitigate tissue damage associated with infection. nih.gov

Research into Hsp90 inhibitors has highlighted their broad therapeutic window, with potential applications in a variety of pathologies driven by inflammation. nih.govnih.gov The ability of this compound to disrupt multiple signaling pathways simultaneously through Hsp90 inhibition makes it a candidate for further investigation in complex diseases with an inflammatory component. researchgate.net

Investigation in NF2-Related Tumors: Pathway Suppression

Neurofibromatosis type 2 (NF2) is a genetic disorder characterized by the development of multiple tumors, most commonly bilateral vestibular schwannomas. braintumourresearch.orghealth.mil The underlying cause of NF2 is a mutation in the NF2 gene, which codes for the tumor suppressor protein merlin. braintumourresearch.orgmdpi.com The absence of functional merlin leads to the dysregulation of several signaling pathways that promote cell growth and survival, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTORC1 pathways. mdpi.comnih.gov

This compound, under the research name NXD30001, has been investigated as a therapeutic agent for NF2-related tumors due to its ability to inhibit Hsp90, a chaperone protein essential for the stability and function of many of the signaling molecules activated in NF2-deficient cells. nih.govnih.gov By inhibiting Hsp90, this compound induces the degradation of these client proteins, thereby suppressing multiple tumor-promoting pathways simultaneously. nih.govnih.gov

Preclinical studies have demonstrated the efficacy of this compound in NF2-deficient models. In vitro, the compound suppressed the proliferation of NF2-deficient schwannoma and meningioma cells. nih.gov In vivo studies using allograft and transgenic mouse models also showed significant antitumor activity. nih.gov

A key finding from these investigations is the broad impact of this compound on the molecular landscape of NF2-deficient cells. Transcriptome analysis revealed that treatment with NXD30001 altered the expression of genes involved in several processes critical for tumorigenesis, including:

Cell proliferation nih.govnih.gov

Cell survival nih.govnih.gov

Vascularization nih.govnih.gov

Schwann cell differentiation nih.govnih.gov

This multi-targeted approach offers a promising therapeutic strategy for NF2, a condition for which no effective chemotherapy is currently available. braintumourresearch.orgnih.gov The ability of this compound to penetrate the blood-brain barrier is another crucial characteristic, as many NF2-related tumors develop within the central nervous system. nih.gov

Table 1: Investigated Effects of this compound (NXD30001) in NF2-Related Tumor Models

Model System Key Findings Affected Pathways/Processes Reference
NF2-deficient cell lines Suppression of proliferation Multiple signaling pathways necessary for tumorigenesis nih.govnih.gov
Human primary schwannoma cultures Antiproliferative activity Degradation of Hsp90 client proteins nih.gov
Human primary meningioma cultures Antiproliferative activity Degradation of Hsp90 client proteins nih.gov
Allograft and transgenic mouse models Significant antitumor efficacy Suppression of tumor growth nih.gov

Hsp90α/β N-Terminal Domain Inhibition in Specific Biological Systems

This compound functions by inhibiting the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90). researchgate.netrcsb.org Hsp90 exists as two principal cytoplasmic isoforms, Hsp90α and Hsp90β, which share a high degree of structural similarity but have distinct roles in cellular processes. dovepress.comnih.gov Hsp90β is constitutively expressed and involved in maintaining normal cellular functions, while Hsp90α is inducible by stress and plays a more prominent role in pathological conditions like cancer. dovepress.comnih.gov

The inhibition of both Hsp90α and Hsp90β by this compound leads to the degradation of a broad range of client proteins, many of which are crucial for cancer cell survival and proliferation. researchgate.net This pan-inhibition is responsible for the potent anti-cancer effects observed with this compound and other Hsp90 inhibitors. nih.gov

Crystal structure analysis of this compound co-crystallized with the N-terminal domain of human Hsp90α has provided a detailed understanding of its binding mechanism. nih.govrcsb.org This analysis revealed that pochoximes bind to a different conformation of Hsp90 compared to the natural product inhibitor radicicol (B1680498), which provides a rationale for their enhanced affinity and cellular efficacy. nih.govrcsb.org

In specific biological systems, the consequences of Hsp90α/β N-terminal domain inhibition by this compound are significant. For instance, in glioblastoma models, the pochoxime-based inhibitor NW457 was shown to downregulate various DNA damage response factors, leading to impaired DNA repair and increased sensitivity to radiation therapy. frontiersin.orgnih.gov This highlights the role of Hsp90 in maintaining the machinery that cancer cells use to resist treatment.

Furthermore, studies in male mice have indicated that extended exposure to high doses of this compound can affect germ cell development, a process in which Hsp90α is known to be essential. researchgate.net This underscores the importance of the Hsp90α/β isoforms in fundamental biological processes beyond cancer.

Table 2: this compound and Hsp90 N-Terminal Domain Interaction

Aspect Description Reference
Target N-terminal ATP-binding domain of Hsp90α and Hsp90β researchgate.netrcsb.org
Binding Conformation Binds to a different conformation of Hsp90 than radicicol, leading to enhanced affinity. nih.govrcsb.org
Mechanism of Action Disrupts the ATPase activity of Hsp90, leading to the degradation of client proteins. nih.gov
Biological Consequence in Cancer Downregulation of DNA damage response factors, sensitizing cells to radiation. frontiersin.orgnih.gov
Biological Consequence in Normal Tissues Potential effects on processes like germ cell development where Hsp90α is essential. researchgate.net

Interference with Protein-Protein Interactions (PPIs) by this compound

The function of many proteins within a cell is dependent on their interactions with other proteins, forming complex networks that regulate cellular processes. frontiersin.org These protein-protein interactions (PPIs) are fundamental to signal transduction, gene regulation, and metabolic pathways. mdpi.com The dysregulation of PPIs is a hallmark of numerous diseases, including cancer, where aberrant interactions can drive tumor formation and progression. mdpi.com

This compound, through its inhibition of Hsp90, indirectly interferes with a multitude of PPIs. Hsp90 acts as a molecular chaperone, facilitating the proper folding and conformational maturation of its client proteins. nih.gov Many of these client proteins are kinases and transcription factors that rely on Hsp90 to maintain their active conformation, which is often a prerequisite for their interaction with other proteins.

By inhibiting Hsp90, this compound leads to the misfolding and subsequent degradation of these client proteins. researchgate.net This depletion of key signaling nodes effectively disrupts the PPIs in which they participate. For example, in NF2-related tumors, the growth and survival of cancer cells are driven by the activation of multiple signaling pathways. nih.gov The protein kinases and other signaling molecules within these pathways function by interacting with downstream effectors. This compound's ability to induce the degradation of these Hsp90 client proteins dismantles these signaling complexes and abrogates the downstream signaling. nih.govnih.gov

This mechanism of action, interfering with signaling propagation through the disruption of PPIs, is a key aspect of the therapeutic potential of Hsp90 inhibitors. plos.org Unlike therapies that target a single protein, Hsp90 inhibition provides a multi-pronged attack on the complex network of interactions that support a diseased state. ingentaconnect.com While this compound itself may not directly bind to the interface of a PPI (an orthosteric interaction), its effect on the stability of Hsp90 client proteins represents a powerful indirect mechanism for disrupting these crucial cellular conversations.

Biosynthetic Considerations and Natural Product Context of Pochoxime a

Positioning of Pochoxime A within Resorcylic Acid Lactone Biosynthesis

This compound belongs to the resorcylic acid lactone (RAL) family, a class of fungal polyketides known for their diverse biological activities. nih.govcapes.gov.br The biosynthesis of these 14-membered macrolactones is a complex process proposed to involve the collaborative action of two distinct fungal polyketide synthases (PKSs). capes.gov.brpnas.org This dual-PKS system is a hallmark of the biosynthesis of many RALs, including the well-studied compound radicicol (B1680498), from which this compound is derived. nih.govnih.gov

The biosynthetic pathway of radicicol in Pochonia chlamydosporia serves as a model for understanding the formation of the core RAL scaffold. nih.govnih.gov This pathway is initiated by the synthesis of a reduced polyketide chain, which is then further extended and cyclized to form the characteristic resorcylate core and macrolactone ring. pnas.org this compound, being an oxime derivative of a radicicol analogue, originates from this fundamental biosynthetic framework. researchgate.net The structural diversity within the RAL family, including compounds like zearalenone (B1683625) and hypothemycin, arises from variations in the programming of the PKSs and the action of tailoring enzymes. nih.govasm.org The study of these related pathways provides a comparative context for appreciating the specific enzymatic steps leading to the formation of the this compound precursor.

Enzymatic Pathways Involved in Pochonin and Radicicol Biosynthesis (e.g., Polyketide Synthases Rdc5, Rdc1)

The biosynthesis of radicicol and its analogue pochonin in Pochonia chlamydosporia is orchestrated by a gene cluster that includes two key iterative polyketide synthases (iPKSs): Rdc5 and Rdc1. nih.govuniprot.orguniprot.org These enzymes are large, multifunctional proteins that iteratively catalyze the condensation of short-chain carboxylic acid units to build the polyketide backbone. nih.gov

Rdc5 , a highly reducing PKS (HR-PKS), is responsible for the initial steps of the biosynthesis. nih.govnih.gov It synthesizes a reduced pentaketide (B10854585) intermediate. nih.gov The enoyl reductase (ER) domain of Rdc5 plays a crucial role in determining the reduction state of the growing polyketide chain. nih.govresearchgate.net

Rdc1 , a non-reducing PKS (NR-PKS), takes over from Rdc5. nih.govnih.gov It accepts the pentaketide product from Rdc5 and performs additional iterations of polyketide elongation. nih.gov Importantly, Rdc1 is responsible for incorporating the C2' ketone group found in the radicicol precursor, (R)-monocillin II. nih.govresearchgate.net The thioesterase (TE) domain of Rdc1 is critical for the final macrolactonization step, releasing the completed resorcylic acid lactone. nih.govresearchgate.net

The reconstitution of Rdc5 and Rdc1 activities, both in vitro and in heterologous hosts like Saccharomyces cerevisiae, has been instrumental in elucidating their specific roles and the early intermediates of the radicicol pathway, such as (R)-monocillin II. nih.govresearchgate.net Subsequent tailoring enzymes, including a halogenase (Rdc2) and a cytochrome P450 epoxidase, further modify the initial RAL scaffold to produce compounds like pochonin D and radicicol. nih.govasm.orgnih.gov this compound is then synthesized from a pochonin analogue. researchgate.net

EnzymeTypeFunction in Radicicol/Pochonin Biosynthesis
Rdc5 Highly Reducing Polyketide Synthase (HR-PKS)Synthesizes the initial reduced pentaketide intermediate. nih.govuniprot.orgnih.gov
Rdc1 Non-Reducing Polyketide Synthase (NR-PKS)Extends the polyketide chain, incorporates the C2' ketone, and catalyzes macrolactonization. nih.govuniprot.orgnih.gov
Rdc2 HalogenaseCatalyzes the chlorination of the RAL scaffold. nih.govresearchgate.net
Cytochrome P450 EpoxidaseIntroduces an epoxide group to the macrocycle. asm.orgnih.gov

Strategies for Precursor-Directed Biosynthesis of Related Analogues

The modularity of the dual-iPKS system in RAL biosynthesis presents opportunities for generating novel analogues through precursor-directed biosynthesis. nih.gov This strategy involves feeding synthetic precursors, which are mimics of natural biosynthetic intermediates, to a microbial culture or an in vitro enzymatic system.

A key finding is that the NR-PKS, Rdc1, exhibits a degree of substrate flexibility. nih.gov It can accept N-acetylcysteamine (SNAC) thioester mimics of the reduced pentaketide product of Rdc5. nih.govresearchgate.net This allows for the synthesis of the natural intermediate, (R)-monocillin II, and demonstrates the potential for introducing modified starter units to generate novel RALs. nih.gov

Furthermore, the thioesterase domain of Rdc1 has been shown to be tolerant of different stereochemistries of the terminal hydroxyl group, enabling the synthesis of the enantiomeric (S)-monocillin II when provided with the appropriate precursor. nih.govresearchgate.net This stereotolerance is a significant feature, suggesting an evolutionary link between radicicol and zearalenone, which have opposite stereochemistry at the lactonization site. nih.gov

The successful reconstitution of the halogenase Rdc2 in vivo and in vitro has also opened avenues for producing new halogenated analogues. nih.gov By supplying different substrates to this enzyme, it is possible to generate compounds like 6-chloro, 7',8'-dehydrozearalenol, expanding the chemical diversity of the RAL family. nih.govresearchgate.net These precursor-directed approaches, combined with the engineering of the PKS enzymes themselves, provide a powerful toolkit for creating a wide range of this compound-related analogues for further biological evaluation. capes.gov.brpnas.org

Advanced Analytical and Methodological Approaches in Pochoxime a Research

High-Resolution Structural Biology Techniques for Macromolecular Complex Analysis

Understanding the three-dimensional structure of Pochoxime A in complex with its target proteins is fundamental to deciphering its inhibitory mechanism. High-resolution structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), provide atomic-level insights into these interactions.

X-ray crystallography has been instrumental in revealing the binding mode of this compound to its primary target, Heat Shock Protein 90 (HSP90). researchgate.netingentaconnect.com This technique involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. wikipedia.orgnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov Co-crystal structures of this compound and its analog, Pochoxime B, with HSP90 have demonstrated that these inhibitors bind to a different conformation of HSP90 compared to the parent compound, radicicol (B1680498). researchgate.netingentaconnect.com This distinct binding mode is believed to be the basis for the enhanced affinity of pochoximes for HSP90. researchgate.netingentaconnect.com

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for studying large and flexible macromolecular complexes that are often challenging to crystallize. nih.govfrontiersin.orgnih.gov This technique involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Computational methods are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images. nih.gov While specific cryo-EM studies focused solely on this compound are not extensively detailed in the provided results, the technique's ability to capture different conformational states makes it highly suitable for investigating the dynamic interactions between this compound and the HSP90 chaperone machinery. nih.govfrontiersin.org

Technique Principle Application in this compound Research Key Findings
X-ray Crystallography Diffraction of X-rays by a crystalline sample to determine atomic and molecular structure. wikipedia.orgDetermining the co-crystal structures of this compound and B with HSP90. researchgate.netingentaconnect.comPochoximes bind to a different conformation of HSP90 than radicicol, explaining their enhanced affinity. researchgate.netingentaconnect.com
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen macromolecules to determine their 3D structure. nih.govPotential for analyzing the structure of this compound bound to large, flexible HSP90 complexes and their various conformational states. nih.govfrontiersin.orgProvides insights into the dynamic nature of protein-ligand interactions. frontiersin.org

Advanced Spectrometric Methods for Compound Characterization and Metabolite Profiling

Advanced spectrometric methods are indispensable for the detailed characterization of this compound and for profiling the metabolic changes it induces within cells. nih.gov These techniques offer high sensitivity and selectivity for identifying and quantifying molecules in complex biological samples. spectroscopyonline.com

Imaging Mass Spectrometry (e.g., MALDI IMS for Spatial Localization of Metabolites)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including metabolites, lipids, and proteins, directly within tissue sections. biorxiv.orgnih.gov This method involves coating a tissue slice with a matrix that facilitates the ionization of analytes when irradiated with a laser. researchgate.net By collecting mass spectra across the entire tissue surface, a molecular map can be generated, revealing the localization of specific compounds in different regions. nih.gov While direct applications of MALDI IMS in this compound research are not explicitly detailed in the search results, this technique holds significant potential for studying the distribution of this compound and its metabolites within tumors or other tissues, providing insights into its pharmacokinetic and pharmacodynamic properties at a subcellular level.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Phosphorylation Site Occupancy Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in proteomics and metabolomics, offering unparalleled capabilities for the identification and quantification of proteins and their post-translational modifications, such as phosphorylation. nih.gov The method involves separating complex mixtures of peptides or metabolites using liquid chromatography, followed by their ionization and analysis in a tandem mass spectrometer. nih.gov This approach is crucial for understanding how this compound affects cellular signaling pathways, which are often regulated by protein phosphorylation.

In the context of this compound research, which involves the inhibition of HSP90, a chaperone for many signaling kinases, LC-MS/MS is essential for:

Identifying and quantifying changes in the phosphoproteome: By comparing the phosphopeptide profiles of cells treated with this compound to untreated cells, researchers can identify which signaling pathways are modulated by the compound. rsc.org

Determining phosphorylation site occupancy: This allows for a quantitative assessment of the extent to which specific phosphorylation sites are modified in response to this compound treatment, providing a more detailed understanding of its impact on protein function. mdpi.com

Method Principle Potential Application in this compound Research
MALDI IMS Measures the spatial distribution of molecules in tissue sections by analyzing laser-desorbed ions. nih.govMapping the distribution of this compound and its metabolites in tumor tissues to understand its localization and target engagement.
LC-MS/MS Separates molecules by liquid chromatography and identifies them by mass spectrometry. nih.govIdentifying and quantifying changes in protein phosphorylation patterns to elucidate the impact of this compound on cellular signaling pathways.

Molecular and Cellular Biology Techniques for Pathway Analysis

To complement structural and spectrometric data, a variety of molecular and cellular biology techniques are employed to investigate the functional consequences of this compound treatment on cellular pathways.

Transcriptomic Profiling in Response to this compound Treatment

Transcriptomic profiling , typically performed using techniques like RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression that occur in cells following treatment with this compound. researchgate.netnih.gov This approach allows researchers to identify entire pathways and biological processes that are affected by the compound. For instance, studies on HSP90 inhibitors have revealed significant transcriptomic alterations. nih.gov In glioblastoma cells, inhibition of HSP90 has been shown to stimulate a compensatory transcriptional upregulation of genes involved in protein production while downregulating genes related to survival signaling and cell stemness. nih.gov Such analyses can uncover novel mechanisms of action and potential biomarkers of response to this compound. researchgate.net

Assessment of Protein Levels and Proteasomal Degradation Pathways

As an HSP90 inhibitor, this compound is expected to lead to the degradation of HSP90 client proteins. researchgate.net The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins, including those destabilized by HSP90 inhibition. nih.govthermofisher.com Techniques to assess changes in protein levels and the involvement of the proteasome include:

Western Blotting: A standard method to detect and quantify the levels of specific proteins. This is used to confirm the degradation of known HSP90 client proteins following this compound treatment.

Proteasome Activity Assays: These assays measure the catalytic activity of the proteasome, which can be modulated by cellular stress, including the accumulation of unfolded proteins resulting from HSP90 inhibition.

Ubiquitination Assays: These experiments can determine if the degradation of specific client proteins induced by this compound is dependent on their ubiquitination, a key step for targeting to the proteasome. wikipedia.org

Studies on HSP90 inhibitors have shown that they cause a decrease in the protein levels of various DNA damage response regulators, indicating their reliance on HSP90 for stability. nih.gov

Technique Principle Application in this compound Research Key Findings from HSP90 Inhibition Studies
Transcriptomic Profiling Measures the expression levels of all genes in a cell or tissue. nanostring.comTo identify global changes in gene expression and affected cellular pathways upon this compound treatment. researchgate.netDownregulation of survival signaling and upregulation of protein production genes. nih.gov
Western Blotting Uses antibodies to detect specific proteins in a sample.To confirm the degradation of HSP90 client proteins.Decreased levels of DNA damage response proteins. nih.gov
Proteasome Activity Assays Measures the enzymatic activity of the proteasome.To assess the impact of this compound on the cell's protein degradation machinery.HSP90 inhibition can lead to proteasomal degradation of client proteins. pageplace.deresearchgate.net

Development of Novel Assays for HSP90 Inhibitor Screening

The identification of new HSP90 inhibitors, such as this compound, has been accelerated by the development of innovative and high-throughput screening (HTS) assays. These assays are designed to be robust, reproducible, and sensitive, allowing for the rapid evaluation of large compound libraries. The development has spanned from biochemical assays that measure direct interaction with HSP90 to sophisticated cell-based assays that assess the downstream cellular consequences of HSP90 inhibition.

A variety of HTS assays have been instrumental in the discovery and characterization of new HSP90 inhibitors. mdpi.com These can be broadly categorized into assays that:

Inhibit the ATP hydrolysis catalyzed by HSP90.

Competitively block the binding of a ligand to the N-terminal ATP binding domain of HSP90.

Prevent the HSP90-mediated refolding of a denatured protein, such as luciferase. mdpi.com

Induce the degradation of HSP90 client proteins within cultured cells. mdpi.comnih.gov

Competitive Binding Assays

Competitive binding assays are a cornerstone in the screening for HSP90 inhibitors. These assays rely on the displacement of a fluorescently labeled ligand from the ATP binding pocket of HSP90 by a potential inhibitor. The principle is that a high-affinity inhibitor like this compound will compete with the fluorescent probe for binding to HSP90, resulting in a decrease in the measured signal. nanotempertech.com

One of the key components in developing a successful competitive binding assay is the choice of a suitable fluorescent probe. For HSP90, fluorescently labeled analogues of known inhibitors, such as geldanamycin (B1684428), have been effectively utilized. For instance, a BODIPY-labeled geldanamycin (GM-BODIPY) has been employed in fluorescence polarization (FP) assays. researchgate.net The development of such an assay involves determining the optimal concentrations of both the fluorescent probe and the HSP90 protein to achieve a stable and sensitive assay window. moleculardevices.com

The affinity of the unlabeled inhibitor (Ki) can be calculated from the concentration that causes 50% inhibition (IC50) of the probe's binding, the known dissociation constant (Kd) of the fluorescent probe, and the concentrations of the probe and HSP90 used in the assay. nanotempertech.com

Table 1: Key Parameters in a Competitive Fluorescence Polarization Assay for HSP90 Inhibitors

ParameterDescriptionTypical Value/Consideration
Fluorescent Probe A fluorescently labeled molecule that binds to the HSP90 ATP pocket.GM-BODIPY
HSP90 Concentration The concentration of purified HSP90 protein used in the assay.Typically in the low nanomolar range, optimized for a robust signal.
Probe Concentration The concentration of the fluorescent probe.Kept constant and typically below its Kd value.
Dissociation Constant (Kd) of Probe A measure of the affinity of the fluorescent probe for HSP90.Essential for calculating the Ki of the inhibitor.
IC50 The concentration of the inhibitor required to displace 50% of the bound fluorescent probe.Determined experimentally for each test compound.
Inhibitor Constant (Ki) A measure of the affinity of the inhibitor for HSP90.Calculated from the IC50 and Kd values.

Luciferase-Based Reporter Assays

Cell-based assays using luciferase reporters have proven to be powerful tools for identifying HSP90 inhibitors in a physiologically relevant context. nih.gov One such assay relies on the principle that the refolding of denatured firefly luciferase is dependent on the HSP90 chaperone machinery. mdpi.com Inhibitors of HSP90, like this compound, will disrupt this refolding process, leading to a decrease in luciferase activity and a corresponding reduction in luminescent signal. This type of assay is sensitive to inhibitors that target different parts of the HSP90 machinery, including the N-terminal and C-terminal domains. mdpi.com

More advanced developments include dual-luciferase reporter systems and split-luciferase complementation assays. nih.gov For instance, a Renilla luciferase-based protein-fragment complementation assay has been developed to monitor the disruption of the interaction between HSP90 and its co-chaperone p23 in living cells. pnas.org This provides a dynamic and quantifiable measure of HSP90 inhibition.

Table 2: Characteristics of Luciferase-Based Assays for HSP90 Inhibitor Screening

Assay TypePrincipleAdvantagesExample Application
Luciferase Refolding Assay Measures the HSP90-dependent refolding of denatured firefly luciferase.High-throughput, sensitive to various types of HSP90 inhibitors.Screening of natural product libraries to identify novel inhibitors. mdpi.com
Dual-Luciferase Reporter Assay Uses a primary reporter to measure the effect on a specific pathway and a second reporter for normalization.Provides more accurate and reliable data by controlling for non-specific effects.High-throughput screening of compounds in cell culture and live mice. nih.gov
Split-Luciferase Complementation Assay Monitors the disruption of HSP90-co-chaperone interactions (e.g., HSP90-p23).Allows for real-time monitoring of inhibitor efficacy in living cells.Identification of isoform-selective HSP90 inhibitors. pnas.org

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a label-free method that allows for the direct assessment of a compound's engagement with its target protein in a cellular environment. pelagobio.commdpi.com The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein, HSP90, can alter the protein's thermal stability. pelagobio.comnews-medical.net This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. news-medical.net

The development of high-throughput versions of CETSA, often coupled with quantitative mass spectrometry (MS-CETSA) or reporter systems like split Nano Luciferase, has expanded its utility in drug discovery. news-medical.netbiorxiv.org These advancements enable the screening of compounds for on-target effects and can provide insights into the downstream consequences of target engagement.

Table 3: Comparison of Traditional vs. Advanced CETSA Formats

FeatureTraditional CETSA (Western Blot)High-Throughput CETSA (e.g., MS-CETSA, RT-CETSA)
Detection Method Western BlottingMass Spectrometry, Luminescence/Fluorescence
Throughput Low to mediumHigh
Scope Targeted (requires specific antibodies)Proteome-wide or targeted with reporter
Information Provided Target engagement of a known protein.Unbiased target identification, off-target effects, pathway analysis.
Application in this compound Research Confirmation of direct binding to HSP90 in cells.Identification of novel downstream targets or resistance mechanisms.

The continual evolution of these screening assays is paramount for the discovery of the next generation of HSP90 inhibitors with improved potency, selectivity, and pharmacological properties, building on the foundation laid by compounds like this compound.

Q & A

Q. How can researchers confirm the structural identity of Pochoxime A during synthesis?

To validate the identity of this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton/carbon analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Cross-reference these results with established protocols for synthesizing similar compounds, ensuring reproducibility by documenting reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95%) .

Q. What in vitro or in vivo assays are appropriate for preliminary evaluation of this compound’s pharmacological activity?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) to assess potency. Use dose-response curves to determine IC50/EC50 values, and validate findings with orthogonal methods (e.g., fluorescence-based assays vs. radiometric assays). For in vivo studies, select animal models aligned with the compound’s hypothesized mechanism, ensuring sample sizes are statistically powered to detect meaningful effects .

Q. How should researchers design experiments to optimize this compound’s solubility and bioavailability?

Apply factorial design or response surface methodology (RSM) to test variables like pH, co-solvents, and surfactants. Use high-performance liquid chromatography (HPLC) to quantify solubility and parallel artificial membrane permeability assays (PAMPA) for passive diffusion analysis. Compare results against established pharmacokinetic parameters (e.g., LogP, polar surface area) to prioritize formulations .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Conduct systematic replication studies under standardized conditions to isolate variables (e.g., cell line variability, assay protocols). Use advanced techniques like X-ray crystallography or cryo-EM to visualize binding interactions, and integrate omics data (proteomics, transcriptomics) to identify off-target effects. Apply Bayesian statistics or meta-analysis to reconcile discrepancies across studies .

Q. What strategies are effective for elucidating this compound’s metabolic pathways?

Combine in vitro microsomal stability assays (using liver S9 fractions) with in vivo radiolabeled tracer studies. Employ high-resolution mass spectrometry (HRMS) to identify metabolites and stable isotope labeling to track metabolic fate. Cross-validate findings with computational tools like molecular docking or quantitative structure-metabolism relationship (QSMR) models .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) such as reaction time, temperature, and purification steps. Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality. Establish acceptance criteria for impurities via accelerated stability studies and ICH guidelines .

Q. What methodologies are recommended for assessing this compound’s long-term stability under varying storage conditions?

Design accelerated stability studies (40°C/75% RH) over 3–6 months, analyzing degradation products via HPLC-MS. Apply the Arrhenius equation to extrapolate shelf-life at standard conditions. For light sensitivity, follow ICH Q1B photostability protocols, using controlled exposure chambers and UV/Vis spectroscopy .

Key Methodological Frameworks

  • Experimental Design : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .
  • Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Conflict Resolution : Apply iterative analysis (e.g., triangulation of assays) to address contradictory results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.